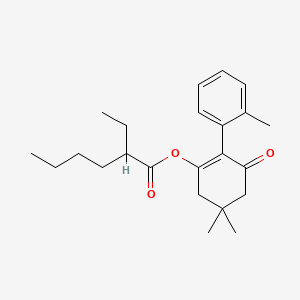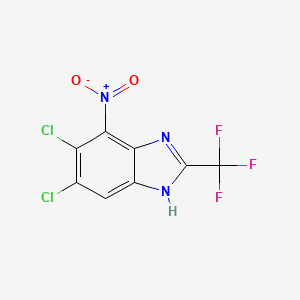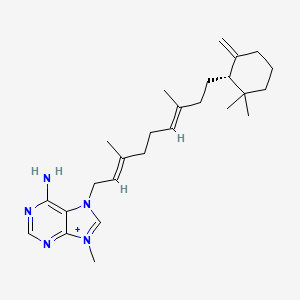
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- is an aromatic sulfonic acid derivative It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- typically involves the sulfonation of a suitable precursor One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfuric acid to introduce the sulfonic acid group
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes sulfonation, chlorination, nitration, and alkylation steps, each carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives with different oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the nitro and chlorine groups can engage in redox and substitution reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Similar structure but lacks the chlorine and nitro groups.
Benzenesulfonic acid, 3-chloro-4-methyl-: Contains one chlorine atom and a methyl group.
Benzenesulfonic acid, 2-nitro-4-methyl-: Contains a nitro group and a methyl group.
Uniqueness
Benzenesulfonic acid, 3,6-dichloro-4-methyl-2-nitro- is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.
Propriétés
Numéro CAS |
68368-41-2 |
|---|---|
Formule moléculaire |
C7H5Cl2NO5S |
Poids moléculaire |
286.09 g/mol |
Nom IUPAC |
3,6-dichloro-4-methyl-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5Cl2NO5S/c1-3-2-4(8)7(16(13,14)15)6(5(3)9)10(11)12/h2H,1H3,(H,13,14,15) |
Clé InChI |
UDOKNLFADJCCNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)

![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)




